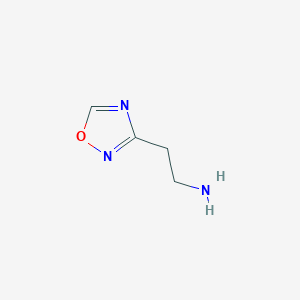

2-(1,2,4-Oxadiazol-3-yl)ethan-1-amine

Description

Significance of Nitrogen and Oxygen Heterocycles in Contemporary Chemical Biology

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within the ring, form the backbone of a vast array of biologically active molecules. nih.gov Those incorporating nitrogen and oxygen are particularly ubiquitous and essential, appearing in numerous natural products, pharmaceuticals, and agrochemicals. researchgate.netpreprints.org Their prevalence stems from the unique chemical properties these heteroatoms impart to the cyclic system.

The presence of nitrogen and oxygen atoms in a heterocyclic ring introduces polarity, hydrogen bonding capabilities, and specific steric and electronic features that are crucial for molecular recognition and interaction with biological targets like enzymes and receptors. nih.gov These heterocycles can modulate a compound's metabolic stability, solubility, and bioavailability, which are critical parameters in drug design. nih.gov Many essential biological molecules, including DNA, RNA, vitamins, and hormones, feature heterocyclic systems as their core structural element. In drug discovery, these scaffolds are considered "privileged structures" because they can bind to multiple biological targets, providing a versatile framework for developing new therapeutic agents against a wide range of diseases, including cancer and infectious diseases. researchgate.net

The 1,2,4-Oxadiazole (B8745197) Moiety as a Privileged Scaffold in Drug Discovery and Chemical Synthesis

Among the various oxadiazole isomers, the 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention as a privileged scaffold in medicinal chemistry. nih.govnih.gov First synthesized in 1884, its potential in drug design has been increasingly explored, leading to a number of commercial drugs and clinical candidates. nih.govlifechemicals.com

The 1,2,4-oxadiazole ring is recognized for its broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, antiviral, and analgesic properties. nih.govresearchgate.net Its utility is enhanced by its role as a bioisostere for amide and ester functionalities. nih.govlifechemicals.com This means it can mimic the spatial arrangement and electronic properties of these groups while offering improved metabolic stability and pharmacokinetic profiles, as it is resistant to hydrolysis by common metabolic enzymes. nih.govdntb.gov.ua

From a synthetic standpoint, numerous methods have been developed for the preparation of 1,2,4-oxadiazoles, commonly involving the cyclization of an O-acyl amidoxime (B1450833) intermediate. researchgate.netrjptonline.org This synthetic accessibility allows for the creation of diverse libraries of 1,2,4-oxadiazole-containing compounds for structure-activity relationship (SAR) studies. nih.gov The ring itself is thermally and chemically stable, providing a robust core for further chemical modification. nih.gov

Role of Amine Functionalities in Modulating Biological Activity and Chemical Reactivity

The amine functional group (—NH₂) is a cornerstone of medicinal chemistry, present in an estimated 40% of all pharmaceutical drugs. chemistrytalk.orgwhamine.com Amines are organic derivatives of ammonia (B1221849) and are classified as primary, secondary, or tertiary based on the number of organic groups attached to the nitrogen atom. numberanalytics.com The nitrogen atom's lone pair of electrons makes amines basic and nucleophilic, which dictates their chemical reactivity and biological function. chemistrytalk.org

In biological systems, the amine group's ability to become protonated at physiological pH allows it to form strong ionic interactions (salt bridges) with negatively charged residues, such as carboxylate groups in amino acids, on the surface of proteins. oit.edu This capacity for hydrogen bonding and ionic bonding is critical for high-affinity drug-target interactions. whamine.com The presence of an amine can significantly influence a molecule's solubility, lipophilicity, and ability to cross cell membranes. oit.edu Many essential biomolecules, including amino acids, neurotransmitters (like serotonin (B10506) and dopamine), and alkaloids, are amines, highlighting their fundamental role in life processes. whamine.comlibretexts.org

Chemically, the amine group serves as a versatile handle for synthetic modification. It can participate in a wide array of reactions, such as acylation, alkylation, and reductive amination, allowing chemists to readily generate derivatives with altered properties to explore structure-activity relationships. numberanalytics.com

| Property/Role | Description |

|---|---|

| Basicity | The lone pair of electrons on the nitrogen atom can accept a proton, making amines basic. chemistrytalk.org |

| Nucleophilicity | The electron-rich nitrogen can attack electron-deficient centers, enabling various chemical reactions. numberanalytics.com |

| Hydrogen Bonding | Can act as both a hydrogen bond donor (N-H) and acceptor (lone pair), facilitating interactions with water and biological targets. whamine.com |

| Ionic Interactions | At physiological pH, amines are often protonated (R-NH₃⁺), allowing for strong electrostatic interactions with negatively charged biological molecules. oit.edu |

| Synthetic Handle | Provides a reactive site for chemical modifications to create diverse molecular analogs. numberanalytics.com |

Rationale for Dedicated Academic Research on 2-(1,2,4-Oxadiazol-3-yl)ethan-1-amine and its Molecular Derivatives

The rationale for focusing research on the this compound scaffold is built upon the synergistic combination of its constituent parts. This molecule serves as a valuable building block that merges the proven pharmacological potential of the 1,2,4-oxadiazole ring with the crucial biological interactivity of a primary amine.

The key motivations for its study include:

Novel Drug Scaffolds: By combining a metabolically stable bioisostere (1,2,4-oxadiazole) with a key pharmacophoric feature (the amine group), researchers can design novel compounds with potentially improved drug-like properties.

Exploration of Structure-Activity Relationships (SAR): The primary amine of the title compound provides a straightforward point for chemical derivatization. This allows for the systematic synthesis of analogs where different substituents can be added to the nitrogen atom. Studying the biological activity of these derivatives helps in understanding the structural requirements for interaction with specific biological targets.

Versatile Building Block: The scaffold can be used in the synthesis of more complex molecules. smolecule.com The ethylamine (B1201723) side chain provides flexibility, allowing the oxadiazole moiety to orient itself effectively within a binding pocket, while the terminal amine can be used to link to other molecular fragments.

Targeting Diverse Biological Systems: Given the wide range of activities associated with both 1,2,4-oxadiazoles and amines, derivatives of this scaffold could be investigated for numerous therapeutic applications, from central nervous system disorders to infectious diseases and oncology. nih.govwhamine.com

Research into analogs such as 2-(3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine has already indicated that this structural framework is a promising starting point for pharmaceutical development. smolecule.com Dedicated research on the parent scaffold and its derivatives is therefore a logical and promising avenue for the discovery of new chemical probes and therapeutic agents.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1,2,4-oxadiazol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O/c5-2-1-4-6-3-8-7-4/h3H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUSLEZCKWCUICB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NO1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Derivatization and Structural Modification Strategies of the 2 1,2,4 Oxadiazol 3 Yl Ethan 1 Amine Scaffold

Functionalization of the 1,2,4-Oxadiazole (B8745197) Ring System

The 1,2,4-oxadiazole ring is an important pharmacophore and a bioisosteric equivalent for esters and amides, making its targeted functionalization a key strategy in medicinal chemistry. rjptonline.orgnih.gov The electron-poor nature of this azole ring influences its reactivity, with the C5 position being the most common site for introducing substituents when starting with a C3-linked side chain like ethan-1-amine. rjptonline.org

Introduction of Aromatic and Heteroaromatic Substituents

The most prevalent method for introducing diverse aromatic and heteroaromatic groups at the C5 position of the 1,2,4-oxadiazole ring involves the cyclization of an O-acylamidoxime intermediate. nih.govresearchgate.net This process typically starts with an amidoxime (B1450833) precursor, which in the context of the target scaffold would be derived from a protected form of 3-aminopropionitrile. This amidoxime is then acylated with an appropriate aromatic or heteroaromatic carboxylic acid (using a coupling agent) or its corresponding acyl chloride. nih.govresearchgate.net Subsequent heating or catalysis induces a cyclodehydration reaction to form the desired 3,5-disubstituted 1,2,4-oxadiazole. researchgate.netresearchgate.net

This strategy has been widely used to synthesize a variety of 3,5-diaryl-1,2,4-oxadiazoles. rjptonline.orgnih.gov For instance, the reaction of substituted N-hydroxybenzamidines with substituted arylcarbonyl chlorides is a well-established route. rjptonline.org Another powerful method is the 1,3-dipolar cycloaddition between a nitrile oxide and a nitrile. researchgate.netchim.it To functionalize the target scaffold, an aromatic or heteroaromatic nitrile oxide can be reacted with a protected 3-aminopropionitrile to yield the C5-arylated oxadiazole structure. This approach allows for a vast range of substituents to be incorporated, as demonstrated by the synthesis of derivatives containing moieties like phenyl, nitrophenyl, bromophenyl, and thiophenyl groups. rjptonline.org

| Substituent Group | Typical Synthetic Precursor | General Method |

|---|---|---|

| Phenyl | Benzoyl chloride | Amidoxime Acylation-Cyclization rjptonline.orgnih.gov |

| 4-Trifluoromethylphenyl | 4-(Trifluoromethyl)benzoyl chloride | Amidoxime Acylation-Cyclization nih.gov |

| 4-Nitrophenyl | 4-Nitrobenzoyl chloride | Amidoxime Acylation-Cyclization rjptonline.org |

| Thiophen-2-yl | Thiophene-2-carbonyl chloride | Amidoxime Acylation-Cyclization rjptonline.org |

| Pyridine-3-yl | Nicotinoyl chloride | Amidoxime Acylation-Cyclization nih.gov |

| Quinoline (B57606) | Quinoline-3-carbonitrile | 1,3-Dipolar Cycloaddition rjptonline.org |

Alkylation and Acylation of the Oxadiazole Moiety

Direct alkylation or acylation of the pre-formed 1,2,4-oxadiazole ring is challenging due to its electron-deficient character. rjptonline.org Therefore, the introduction of alkyl or acyl groups at the C5 position is almost exclusively achieved during the ring's synthesis, using the same fundamental strategies described for aromatic substituents.

For C5-alkylation, an aliphatic carboxylic acid derivative, such as an acyl chloride or anhydride, is reacted with the N-hydroxy-3-(protected-amino)propanimidamide intermediate. nih.gov The subsequent cyclization yields the 3-(2-aminoethyl)-5-alkyl-1,2,4-oxadiazole. Similarly, C5-acylation can be achieved through synthetic routes that build the ring with the acyl group already in place. For example, iron(III) nitrate (B79036) has been shown to mediate a selective synthesis of 3-acyl-1,2,4-oxadiazoles from alkynes and nitriles, a process involving the in situ generation of a nitrile oxide and subsequent cycloaddition. organic-chemistry.org

A related strategy involves the functionalization of a handle previously installed at the C5 position. For example, a 5-chloromethyl-1,2,4-oxadiazole can serve as an intermediate for further alkylation reactions, where the chloromethyl group is displaced by nucleophiles like imidazoles or triazoles. rjptonline.org

Chemical Modifications at the Ethan-1-amine Nitrogen Atom

The primary amine of the ethan-1-amine side chain is a versatile functional group that serves as a prime site for derivatization, enabling the attachment of various molecular fragments and linkers.

Amide Bond Formation and Urea (B33335)/Thioureido Linkages

The primary amine readily undergoes standard acylation reactions to form amide bonds. This is typically achieved by reacting the amine with a carboxylic acid in the presence of a coupling agent or by using a more reactive acyl chloride. nih.govnih.gov This reaction is a cornerstone of medicinal chemistry for modifying amine-containing scaffolds.

Furthermore, the amine group can be converted into urea or thiourea (B124793) linkages. The synthesis of these derivatives is generally accomplished through the reaction of the primary amine with an appropriate isocyanate or isothiocyanate, respectively. nih.govnih.gov This methodology has been specifically applied to scaffolds containing the 1,2,4-oxadiazole ring. researchgate.netnih.gov In a representative synthesis, an amine-bearing oxadiazole was reacted with various substituted phenyl isocyanates and isothiocyanates to produce a library of new urea and thiourea derivatives. researchgate.netnih.gov These reactions provide a robust and high-yielding route to significantly alter the steric and electronic properties of the parent molecule.

| Linkage Type | Reagent Type | Example Reagent | Resulting Functional Group |

|---|---|---|---|

| Amide | Acyl Chloride | Acetyl Chloride | -NH-C(=O)CH₃ |

| Amide | Carboxylic Acid + Coupling Agent | Benzoic Acid + EDC | -NH-C(=O)Ph |

| Urea | Isocyanate | Phenyl Isocyanate | -NH-C(=O)NH-Ph |

| Thiourea | Isothiocyanate | Ethyl Isothiocyanate | -NH-C(=S)NH-Et |

| Sulfonamide | Sulfonyl Chloride | Tosyl Chloride | -NH-S(=O)₂-Tol |

Linker Chemistry and Conjugation Strategies

The primary amine of 2-(1,2,4-oxadiazol-3-yl)ethan-1-amine is an ideal attachment point for linker molecules, facilitating the conjugation of the scaffold to larger biomolecules or surfaces. nih.gov A wide array of homo- and hetero-bifunctional cross-linking reagents are commercially available that react specifically with primary amines. korambiotech.com

A common strategy involves the use of N-hydroxysuccinimide (NHS) esters, which react efficiently with primary amines to form stable amide bonds. nih.gov A bifunctional linker containing both an NHS ester and another reactive group (e.g., a maleimide (B117702), which reacts with thiols) can be used. The amine of the oxadiazole scaffold is first reacted with the NHS ester. The resulting intermediate, now equipped with a maleimide group, can then be conjugated to a cysteine residue on a protein, such as an antibody, in the development of antibody-drug conjugates (ADCs). nih.gov Other linkers, such as those containing pyridyl disulfide groups (e.g., SPDP), also react with amines and can be used to create cleavable linkages in biological systems. korambiotech.com This approach allows the this compound unit to be incorporated as a payload or modifying group in complex bioconjugates.

Synthesis of Hybrid Molecules Incorporating the this compound Unit

The creation of hybrid molecules, which covalently link two or more distinct pharmacophoric units, is a powerful strategy in drug discovery aimed at developing agents with multi-target activity or improved pharmacological profiles. nih.gov The this compound scaffold is well-suited for incorporation into such hybrids, with the ethan-1-amine group providing a convenient handle for linkage.

Numerous examples exist where the 1,2,4-oxadiazole core is a component of a larger, hybrid molecule. For instance, 1,2,4-oxadiazole-functionalized quinoline derivatives have been synthesized and shown to possess anticancer activity. researchgate.net Other reported hybrids include molecules linking 1,2,4-oxadiazoles to acridone (B373769) and glycosyl-triazole moieties. rjptonline.org In a typical synthetic approach, a second molecule of interest containing a carboxylic acid function (e.g., a quinoline carboxylic acid) is coupled to the amine of the this compound scaffold using standard peptide coupling techniques to form a stable amide bond. This modular approach allows for the systematic combination of the oxadiazole unit with a wide variety of other biologically active scaffolds.

| Hybrid Moiety | Common Linkage Strategy via Amine | Potential Application Area |

|---|---|---|

| Quinoline | Amide bond formation | Anticancer researchgate.net |

| Acridone | Alkylation/Amide bond formation | Anticancer rjptonline.org |

| Glycosyl-triazole | Click chemistry followed by amide coupling | Anticancer rjptonline.org |

| Thiazolidinedione | Amide or alkyl linkage | Antidiabetic nih.gov |

| Benzamide | Amide bond formation | Biological Activity mdpi.com |

Computational and Theoretical Investigations of 2 1,2,4 Oxadiazol 3 Yl Ethan 1 Amine

Quantum Chemical (QM) and Molecular Dynamics (MD) Simulations

Conformational Analysis and Energetic Profiles

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis is a computational method used to identify the stable arrangements of atoms (conformers) and the energetic barriers between them. For 2-(1,2,4-Oxadiazol-3-yl)ethan-1-amine, the key flexible region is the ethylamine (B1201723) side chain, specifically the rotation around the C-C and C-N single bonds.

Theoretical studies on similar heterocyclic compounds often employ methods like Density Functional Theory (DFT) to scan the potential energy surface by systematically rotating dihedral angles. ingentaconnect.com This process generates an energetic profile, highlighting low-energy, stable conformations and high-energy transition states. The number of rotatable bonds (n-ROTB) is a parameter associated with a compound's flexibility; for many 1,2,4-oxadiazole (B8745197) derivatives, this value is kept below 10 to favor good oral bioavailability. mdpi.com

The analysis for this compound would involve rotating the dihedral angles associated with the ethylamine group to map out its conformational landscape. The relative energies of the resulting conformers are then calculated to determine their population distribution at a given temperature, typically using the Boltzmann distribution. This information is vital for understanding how the molecule might fit into a biological receptor's binding site.

Electronic Structure and Reactivity Descriptors

DFT calculations are also employed to investigate the electronic structure of this compound, providing insights into its reactivity. mdpi.com Key parameters derived from these calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons.

The energy gap between the HOMO and LUMO (ΔE) is a critical descriptor of chemical reactivity and stability. nih.gov A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron to a higher energy state. nih.govnih.gov For 1,3,4-oxadiazole (B1194373) derivatives, HOMO-LUMO gaps have been calculated to be in the range of 3.08 to 4.01 eV, classifying them as organic semiconductors. researchgate.net

Other reactivity descriptors, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness, can also be calculated from the HOMO and LUMO energies. These global descriptors provide a comprehensive picture of the molecule's electronic behavior and its propensity to engage in various chemical reactions. mdpi.com The 1,2,4-oxadiazole ring itself is known to have a low level of aromaticity, with the N(3) atom being nucleophilic and the C(3) and C(5) atoms having electrophilic properties. chim.itchemicalbook.com

Table 1: Representative Global Reactivity Descriptors for a 1,2,4-Oxadiazole Analog

| Descriptor | Value (eV) | Description |

|---|---|---|

| HOMO Energy | -6.21 | Energy of the highest occupied molecular orbital |

| LUMO Energy | -2.92 | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap (ΔE) | 3.29 | Indicator of chemical reactivity and stability |

| Ionization Potential | 6.21 | Energy required to remove an electron |

| Electron Affinity | 2.92 | Energy released when an electron is added |

| Electronegativity (χ) | 4.57 | Ability to attract electrons |

Note: Data presented is illustrative for a related oxadiazole derivative and serves as an example of typical computational outputs. mdpi.comresearchgate.net

Reaction Mechanism Elucidation via Computational Catalysis

Computational catalysis is used to model reaction pathways, identify transition states, and calculate activation energies, thereby elucidating reaction mechanisms. For the synthesis of the 1,2,4-oxadiazole ring, several mechanisms have been proposed and investigated computationally.

A common synthetic route is the [3+2] cycloaddition of a nitrile oxide with a nitrile. chim.itorganic-chemistry.org DFT studies can model the energies of the reactants, the transition state of the cycloaddition, and the final product, confirming the favorability of the reaction pathway. Another prevalent method involves the cyclization of O-acylamidoximes. nih.gov

Computational investigations into the synthesis of 1,2,4-oxadiazoles often explore the role of catalysts. For instance, studies have detailed copper-catalyzed cascade reactions involving oxidation, amination, and cyclization steps. nih.govresearchgate.net DFT calculations help to map the potential energy surface of these multi-step reactions, clarifying the role of the catalyst in lowering activation barriers and guiding the reaction toward the desired product. nih.govacs.org These theoretical models are invaluable for optimizing reaction conditions, such as temperature, solvent, and catalyst choice, to improve yield and efficiency. nih.gov

In Silico Prediction of Molecular Interactions and Bioavailability Parameters

In silico methods are indispensable in modern drug discovery for predicting how a molecule will interact with biological targets and for assessing its potential as a drug candidate. These predictions help prioritize compounds for synthesis and experimental testing.

Molecular docking is a primary technique used to predict the binding orientation and affinity of a ligand, such as this compound, within the active site of a target protein. nih.gov This method involves computationally placing the ligand in various poses within the binding pocket and scoring these poses based on factors like hydrogen bonds, hydrophobic interactions, and electrostatic forces. researchgate.net Studies on various 1,2,4-oxadiazole derivatives have successfully used docking to identify key interactions with enzymes like the human 20S proteasome and VEGFR-2, corroborating their mechanism of action. mdpi.comnih.gov The hydrophilic and electron-donating properties of the oxadiazole ring often enable it to bind effectively with biomolecules through non-covalent interactions. mdpi.com

Beyond molecular interactions, computational tools like SwissADME are used to predict physicochemical properties related to a molecule's bioavailability. mdpi.comprismbiolab.com These predictions are often guided by established principles like Lipinski's Rule of Five and Veber's rules. nih.gov Key parameters include molecular weight (MW), the octanol-water partition coefficient (LogP), the number of hydrogen bond donors (HBD) and acceptors (HBA), and the topological polar surface area (TPSA). mdpi.comijrpr.com These descriptors help to assess the likelihood of a compound having good oral absorption and cell membrane permeability. mdpi.com

Table 2: Predicted Physicochemical and Bioavailability Parameters for 1,2,4-Oxadiazole Analogs

| Parameter | Predicted Value Range | Optimal Range for Oral Bioavailability |

|---|---|---|

| Molecular Weight (MW) | 257–327 g/mol | ≤ 500 g/mol |

| LogP (Lipophilicity) | < 5 | < 5 |

| Hydrogen Bond Acceptors (HBA) | < 10 | ≤ 10 |

| Hydrogen Bond Donors (HBD) | < 5 | ≤ 5 |

| Topological Polar Surface Area (TPSA) | < 140 Ų | < 140 Ų |

Note: The data represents typical values for a series of bioactive 1,2,4-oxadiazole derivatives as predicted by SwissADME. mdpi.comijrpr.com

Virtual Screening Techniques for Novel Ligand Discovery

Virtual screening is a computational strategy used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. This approach significantly accelerates the initial stages of drug discovery by narrowing down the number of candidates for experimental screening.

There are two main types of virtual screening: structure-based and ligand-based.

Structure-Based Virtual Screening (SBVS): This method relies on the known 3D structure of the target protein. Molecular docking, as described previously, is the core engine of SBVS. Large compound libraries are docked into the target's active site, and compounds are ranked based on their predicted binding affinity or docking score. mdpi.comnih.gov This approach has been successfully used to identify novel 1,2,4-oxadiazole derivatives as inhibitors for targets like the human 20S proteasome and EGFR. nih.govnih.gov

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS can be used. This technique relies on the knowledge of other molecules (ligands) that are known to bind to the target. A model, or pharmacophore, is built based on the common structural and chemical features of these known active ligands. This pharmacophore model is then used to search compound databases for molecules that share these essential features. nih.gov

Both approaches can be used in concert to refine hit discovery. For instance, after identifying an initial hit, researchers can search for commercially available or synthetically accessible analogs to rapidly expand the chemical space around the core structure and build a structure-activity relationship (SAR). researchgate.net This iterative process of virtual screening, synthesis, and testing is a powerful paradigm for the efficient discovery of novel ligands.

Exploration of Biological Interactions and Molecular Mechanisms of Action

Enzyme Inhibition Studies and Mechanistic Investigations

Derivatives of 1,2,4-oxadiazole (B8745197) have been investigated for their potential to inhibit cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key enzymes in the breakdown of the neurotransmitter acetylcholine. Dysregulation of cholinergic activity is implicated in neurodegenerative disorders such as Alzheimer's disease.

In one study, a series of novel 1,2,4-oxadiazole-based derivatives were synthesized and evaluated for their anti-Alzheimer's disease activity. Several of these compounds demonstrated excellent inhibitory activity against AChE, with IC50 values ranging from 0.0158 to 0.121 μM, making them 1.01 to 7.78 times more potent than the standard drug donepezil (B133215) (IC50 = 0.123 μM). nih.gov The same series of compounds showed lower activity against BChE. nih.gov In a separate study, another series of 1,2,4-oxadiazole derivatives were designed as selective BChE inhibitors. nih.govresearchgate.net The most potent compound in this series, compound 6n, exhibited an IC50 value of 5.07 µM for BChE. nih.govresearchgate.net

The inhibitory activities of selected 1,2,4-oxadiazole derivatives against AChE and BChE are summarized in the table below.

| Compound | Target Enzyme | IC50 (µM) | Reference |

| 2b | AChE | 0.0158 - 0.121 | nih.gov |

| 2c | AChE | 0.0158 - 0.121 | nih.gov |

| 2d | AChE | 0.0158 - 0.121 | nih.gov |

| 3a | AChE | 0.0158 - 0.121 | nih.gov |

| 4a | AChE | 0.0158 - 0.121 | nih.gov |

| 6 | AChE | 0.0158 - 0.121 | nih.gov |

| 9a | AChE | 0.0158 - 0.121 | nih.gov |

| 9b | AChE | 0.0158 - 0.121 | nih.gov |

| 13b | AChE | 0.0158 - 0.121 | nih.gov |

| 4b | BChE | 11.50 | nih.gov |

| 13b | BChE | 15 | nih.gov |

| 6n | BChE | 5.07 | nih.govresearchgate.net |

Xanthine (B1682287) oxidase (XO) is a crucial enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. researchgate.netresearchgate.net Elevated levels of uric acid can lead to conditions such as gout. nih.gov Research has explored 1,2,4-oxadiazole derivatives as potential XO inhibitors. A study focused on the design and synthesis of oxadiazole derivatives as XO inhibitors identified five compounds with significant inhibitory activities at concentrations below 10 μmol·L⁻¹. nih.gov

Alpha-amylase and alpha-glucosidase are key enzymes in carbohydrate digestion, breaking down complex carbohydrates into absorbable monosaccharides. nih.gov Inhibition of these enzymes is a therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. nih.govnih.gov

Several studies have investigated 1,3,4-oxadiazole (B1194373) and 1,2,4-oxadiazole derivatives as inhibitors of these enzymes. In one study, novel 2-thione-1,3,4-oxadiazole derivatives were synthesized and evaluated. Compound 5g from this series showed outstanding inhibitory potential against α-amylase with an IC50 value of 13.09±0.06 µg/ml, comparable to the standard drug acarbose (B1664774) (IC50 = 12.20±0.78 µg/ml). nih.govnih.gov Two other analogues, 5a and 4a(a), exhibited strong inhibitory potential against α-glucosidase, with IC50 values of 12.27±0.41 µg/ml and 15.45±0.20 µg/ml, respectively, which were comparable to the standard drug miglitol (B1676588) (IC50 = 11.47±0.02 µg/ml). nih.govnih.gov

Another study on a series of 3,4,5-triphenyl-4,5-dihydro-1,2,4-oxadiazole derivatives also demonstrated α-glucosidase inhibitory action. The most potent compounds in this series were 6c, 6d, and 6k, with IC50 values of 215 ± 3, 256 ± 3, and 295 ± 4 μM, respectively, which were significantly better than the reference compound acarbose (IC50 = 750 ± 8.7 μM). nih.gov A kinetic study of compound 6c revealed it to be a competitive inhibitor of Saccharomyces cerevisiae α-glucosidase with a Ki of 122 μM. nih.gov

The inhibitory activities of selected oxadiazole derivatives against α-amylase and α-glucosidase are presented below.

| Compound | Target Enzyme | IC50 | Reference |

| 5g | α-Amylase | 13.09±0.06 µg/ml | nih.govnih.gov |

| 5a | α-Glucosidase | 12.27±0.41 µg/ml | nih.govnih.gov |

| 4a(a) | α-Glucosidase | 15.45±0.20 µg/ml | nih.govnih.gov |

| 6c | α-Glucosidase | 215 ± 3 μM | nih.gov |

| 6d | α-Glucosidase | 256 ± 3 μM | nih.gov |

| 6k | α-Glucosidase | 295 ± 4 μM | nih.gov |

DNA topoisomerases are essential enzymes that regulate the topology of DNA during cellular processes such as replication and transcription, making them important targets for cancer therapy. nih.gov A new series of 3,5-substituted 1,2,4-oxadiazoles have been designed and synthesized as catalytic inhibitors of human topoisomerase IIα. nih.gov These compounds were found to bind to the ATPase domain of the enzyme and displayed cytotoxicity against the MCF-7 cancer cell line without inducing double-strand breaks, a mechanism distinct from topoisomerase poisons. nih.gov

In another study, furanolabdanoid-based 1,2,4-oxadiazoles were synthesized and evaluated for their cytotoxic activity. The IC50 values for these derivatives ranged from 26.1 to 34.3 μM, which were weaker than the reference topoisomerase II inhibitor, etoposide (B1684455) (IC50 values of 0.42–22.5 μM). nih.gov

Furthermore, a series of hybridized pyrrolidine (B122466) compounds with a 1,2,4-oxadiazole moiety were developed as inhibitors of DNA gyrase and topoisomerase IV (Topo IV). Compound 17 in this series showed the strongest inhibitory effect against Escherichia coli Topo IV, with an IC50 value of 13 µM, which was comparable to the standard drug novobiocin (B609625) (IC50 = 11 µM). nih.gov

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. nih.gov Certain isoforms, such as CA IX and XII, are overexpressed in tumors and are considered targets for anticancer therapies. A series of 1,2,4-oxadiazole-containing primary aromatic sulfonamides were synthesized and evaluated for their inhibitory activity against human carbonic anhydrase isoforms I, II, IX, and XII. nih.gov This research revealed potent inhibition of the cancer-related membrane-bound isoform hCA IX, with some compounds reaching submicromolar inhibitory concentrations, as well as potent inhibition of hCA XII. nih.gov

Another study discovered a novel series of substituted 1,2,4-oxadiazole-arylsulfonamides as selective CA inhibitors with potential applications in cancer therapies. nih.gov The inhibitory potency of these compounds was measured against cytosolic human carbonic anhydrases (hCA I and II) and the membrane-bound cancer-related isoforms (hCA IX and XII). The 1,2,4-oxadiazol-5-yl-benzene sulfonamides demonstrated particularly high biological activity and selectivity. nih.gov

DNA gyrase is a type II topoisomerase found in bacteria that is essential for DNA replication, making it an attractive target for the development of new antibacterial drugs. nih.gov A series of hybridized pyrrolidine compounds featuring a 1,2,4-oxadiazole moiety were synthesized to target DNA gyrase and topoisomerase IV. nih.gov In the DNA gyrase inhibitory assay, compounds 16 and 17 were the most potent derivatives, with IC50 values of 180 and 210 nM, respectively, which were comparable to novobiocin (IC50 = 170 nM). nih.gov

In a separate investigation, a novel series of 1,2,4-oxadiazole-chalcone/oxime hybrids were synthesized and evaluated for their E. coli DNA gyrase inhibitory activity. nih.gov Compounds 6c, 7c, 7e, and 7b from this series demonstrated good inhibitory activity with IC50 values of 17.05, 13.4, 16.9, and 19.6 µM, respectively. These values were comparable to those of novobiocin (IC50 = 12.3 µM) and ciprofloxacin (B1669076) (IC50 = 10.5 µM). nih.gov Molecular docking studies suggested that the antibacterial activity of the most potent compounds, 6c and 7c, is mediated through the inhibition of DNA gyrase. nih.gov

The inhibitory activities of selected 1,2,4-oxadiazole derivatives against DNA gyrase are summarized below.

| Compound | Target Enzyme | IC50 | Reference |

| 16 | DNA Gyrase | 180 nM | nih.gov |

| 17 | DNA Gyrase | 210 nM | nih.gov |

| 6c | E. coli DNA Gyrase | 17.05 µM | nih.gov |

| 7c | E. coli DNA Gyrase | 13.4 µM | nih.gov |

| 7e | E. coli DNA Gyrase | 16.9 µM | nih.gov |

| 7b | E. coli DNA Gyrase | 19.6 µM | nih.gov |

The versatility of the 1,2,4-oxadiazole scaffold has led to its exploration as an inhibitor of various other key enzymes involved in critical cellular pathways.

Telomerase: Telomerase is a ribonucleoprotein that is reactivated in the majority of primary tumors, playing a crucial role in unlimited cell proliferation. nih.gov Consequently, it is considered an effective drug target. Studies on 1,3,4-oxadiazole derivatives have shown their potential as telomerase inhibitors. nih.govresearchgate.net For instance, a series of 2-phenyl-4H-chromone derivatives containing a 1,3,4-oxadiazole moiety were prepared, and many of these compounds exhibited significant telomerase inhibitory activity, with some demonstrating IC50 values of less than 1 µM. nih.gov

Histone Deacetylase (HDAC): HDACs are a class of enzymes that play a critical role in transcriptional regulation, and their inhibitors are promising therapeutic agents for various diseases, including cancer. researchgate.net A series of novel HDAC inhibitors incorporating a 1,2,4-oxadiazole as the cap group were synthesized and evaluated. nih.gov Compound 14b from this series, N-hydroxy-2-(methyl((3-(1-(4-methylbenzyl)piperidin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)amino)pyrimidine-5-carboxamide, showed potent inhibition, particularly against HDAC1, 2, and 3, with IC50 values of 1.8, 3.6, and 3.0 nM, respectively. nih.gov This compound also demonstrated potent antiproliferative activity against a panel of 12 cancer cell lines, with IC50 values ranging from 9.8 to 44.9 nM. nih.gov

Thymidylate Synthase: Thymidylate synthase (TS) is a key enzyme in the de novo synthesis of deoxythymidine monophosphate, a precursor for DNA synthesis, making it an important target for cancer chemotherapy. nih.gov Several studies have explored 1,3,4-oxadiazole derivatives as TS inhibitors. nih.govnih.govrsc.org In one such study, a series of novel 1,3,4-oxadiazole thioether derivatives were designed, and compound 18 was identified as a potent inhibitor of both human and Escherichia coli TS, with IC50 values of 0.62 and 0.47 μM, respectively. nih.gov Another study on eugenol-based 1,3,4-oxadiazole analogues identified compounds 9 and 17 as potent TS inhibitors with IC50 values of 0.61 μM and 0.56 μM, respectively, which were more potent than the chemotherapeutic agent pemetrexed (B1662193) (IC50 2.81 μM). rsc.org

Tubulin: Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division. Tubulin inhibitors are a well-established class of anticancer agents. A novel chemical class of antiproliferative agents, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, were identified as tubulin inhibitors. nih.gov Through structure-activity relationship (SAR)-guided optimization, a compound with a potency of 120 nM in an antiproliferative assay was developed. nih.gov Biochemical assays confirmed that these compounds inhibit tubulin polymerization and lead to an increase in the number of mitotic cells. nih.gov

Determination of Ligand-Receptor Binding Affinities

The binding affinity of ligands to their receptors is a critical parameter in pharmacology, often quantified by the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50). For derivatives containing the 1,2,4-oxadiazole ring, these values have been determined across various receptor types.

In the context of metabotropic glutamate (B1630785) receptors, a group of 1,2,4-oxadiazole derivatives demonstrated positive allosteric modulatory activity at the mGlu4 receptor with EC50 values in the nanomolar range (EC50 = 282–656 nM). nih.gov For other GPCRs, such as the orphan receptors GPR18 and GPR55, bicyclic imidazole-4-one derivatives, which are structurally distinct but also heterocyclic compounds, have been identified as antagonists. One such GPR18 antagonist showed an IC50 value of 0.279 μM, while a selective GPR55 antagonist had an IC50 of 3.15 μM. rsc.org

Regarding ionotropic glutamate receptors, the naturally occurring 1,2,4-oxadiazole derivative, Quisqualic acid, shows affinity for AMPA receptors. nih.gov In binding assays, derivatives have demonstrated high affinity. For example, (S)-TDPA, an amino acid with a thiadiazole ring, showed an IC50 of 0.065 μM at AMPA receptors. researchgate.net The table below summarizes binding affinity and potency data for representative compounds acting on various receptors.

| Compound Class | Target Receptor | Parameter | Value |

| 1,2,4-Oxadiazole Derivatives nih.gov | mGlu4 | EC50 | 282–656 nM |

| Bicyclic Imidazole-4-one Derivative rsc.org | GPR18 | IC50 | 0.279 µM |

| Bicyclic Imidazole-4-one Derivative rsc.org | GPR55 | IC50 | 3.15 µM |

| Thidiazole Derivative ((S)-TDPA) researchgate.net | AMPA Receptor | IC50 | 0.065 µM |

| Thidiazole Derivative ((R)-TDPA) researchgate.net | AMPA Receptor | EC50 | 6.6 µM |

Modulatory Effects on Trace Amine-Associated Receptors (TAARs)

Trace Amine-Associated Receptors (TAARs) are a family of GPCRs that respond to trace amines, a class of endogenous compounds including p-tyramine, β-phenylethylamine, and tryptamine. nih.gov The structure of 2-(1,2,4-Oxadiazol-3-yl)ethan-1-amine contains a β-phenylethylamine-like skeleton, which is a key feature for ligands that interact with TAAR1. nih.gov

Exploration of Interactions with Ionotropic Glutamate Receptors

Ionotropic glutamate receptors (iGluRs) are ligand-gated ion channels that mediate the majority of fast excitatory synaptic transmission in the central nervous system. mdpi.comnih.gov They are broadly classified into AMPA, kainate, and NMDA receptors. nih.gov

While much of the research on 1,2,4-oxadiazole derivatives has focused on metabotropic (G-protein coupled) glutamate receptors, there are indications of interactions with ionotropic types as well. nih.gov The naturally occurring compound Quisqualic acid, which contains a 1,2,4-oxadiazole ring, is a potent agonist at AMPA and kainate receptors. nih.govresearchgate.net This demonstrates that the 1,2,4-oxadiazole scaffold can be incorporated into molecules that directly activate these ion channels. The binding of agonists like AMPA or kainate to the ligand-binding domain of these receptors induces a conformational change that opens the ion channel pore, allowing cation influx and neuronal depolarization. researchgate.net The specificity of ligands for different iGluR subtypes is determined by subtle differences in the amino acid residues within the binding pocket. researchgate.net

Investigation of Molecular Mechanisms in Key Cellular Processes

Modulation of Specific Cellular Signaling Pathways

The interaction of this compound and related compounds with their target receptors initiates downstream cellular signaling cascades that modulate key cellular processes.

Activation of TAAR1, a Gs-protein-coupled receptor, leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). frontiersin.org This elevation in cAMP can then activate protein kinase A (PKA), leading to the phosphorylation of various downstream targets. Research on the TAAR1 agonist RO5263397 has shown that its activation of the receptor can induce the phosphorylation of the extracellular signal-regulated kinase (ERK) and the cAMP response element-binding protein (CREB) in a time and concentration-dependent manner. frontiersin.org These pathways are crucial for regulating gene expression, neuronal plasticity, and cell survival. The antidepressant-like effects of TAAR1 agonists have been linked to the modulation of dopamine (B1211576) D1 and glutamate AMPA receptor pathways. frontiersin.org

In the case of 1,2,4-oxadiazole derivatives acting as positive allosteric modulators at group III mGlu receptors, their binding enhances the receptor's response to glutamate. nih.gov Group III mGlu receptors are typically coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased cAMP levels. This mechanism serves to modulate neurotransmitter release and neuronal excitability. The antipsychotic-like properties observed with some of these compounds are believed to be mediated through this modulation of glutamate signaling pathways. nih.gov

Protein-Protein Interaction Network Analysis for Mechanistic Insights

Unraveling the complex biological interactions of this compound through protein-protein interaction (PPI) network analysis offers a powerful approach to elucidate its molecular mechanisms of action. This analytical method helps to visualize and understand the broader biological context of the compound's direct targets and their functional relationships within the cellular machinery. While direct and comprehensive PPI network studies specifically for this compound are not extensively documented in publicly available literature, insights can be gleaned by examining the known biological activities of the 1,2,4-oxadiazole scaffold and constructing putative interaction networks based on identified protein targets.

The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, known for its metabolic stability and ability to act as a bioisosteric replacement for other functional groups. nih.gov Compounds containing this heterocycle have been investigated for a wide range of therapeutic applications, including as antimicrobial, anti-tubercular, anti-inflammatory, and anticancer agents. nih.gov The biological activity of these compounds is rooted in their ability to interact with specific protein targets, thereby modulating their function and influencing downstream cellular pathways.

A hypothetical PPI network analysis for this compound can be conceptualized by first identifying its potential protein targets. For instance, various 1,2,4-oxadiazole derivatives have shown inhibitory activity against enzymes such as inosine (B1671953) 5'-monophosphate (IMP) dehydrogenase, which is involved in nucleotide biosynthesis. nih.gov In the context of infectious diseases like tuberculosis, potential targets include enzymes like enoyl-ACP-reductase (InhA) and decaprenylphosphoryl-β-D-ribose 2′epimerase (DprE1). nih.gov In oncology, the nuclear receptor subfamily 4 group A member 1 (NR4A1) has been identified as a target for some complex molecules containing related heterocyclic systems. acs.org

Once primary protein targets are identified, a PPI network can be constructed to map their known interactions with other proteins. This network provides a visual representation of the biological pathways that are likely to be affected by the compound. The analysis of such a network can reveal key nodes (proteins) and modules (groups of interacting proteins) that are central to the compound's mechanism of action. nih.govbiomedpharmajournal.org

For example, if this compound were to target a specific kinase, the PPI network would include the kinase's substrates, regulatory proteins, and other interacting partners. By analyzing the topology of this network, researchers can identify critical proteins whose perturbation could lead to the observed physiological effects. biomedpharmajournal.org Hub proteins, which have a high number of connections, are often crucial for maintaining the integrity and function of the network and represent potential secondary targets for therapeutic intervention. researchgate.netresearchgate.net

The table below illustrates a hypothetical set of interacting proteins that could form a network around a primary target of a 1,2,4-oxadiazole-containing compound. This is a simplified representation to demonstrate the concept of a PPI network.

| Primary Target | Interacting Proteins | Biological Process |

| Protein Kinase A | A-Kinase Anchoring Proteins (AKAPs) | Signal Transduction |

| Phosphodiesterases (PDEs) | Second Messenger Regulation | |

| Ion Channels | Cellular Excitability | |

| IMP Dehydrogenase | GMP Synthetase | Nucleotide Biosynthesis |

| Ribonucleotide Reductase | DNA Replication and Repair | |

| GTP-binding proteins | Signal Transduction | |

| NR4A1 | Co-activators (e.g., SRC-1) | Transcriptional Regulation |

| Co-repressors (e.g., NCoR) | Transcriptional Repression | |

| Other Nuclear Receptors | Crosstalk between signaling pathways |

This table is a hypothetical representation for illustrative purposes.

Further computational analyses, such as gene ontology and pathway enrichment analysis, can be applied to the proteins within the network to identify over-represented biological processes and signaling pathways. nih.gov This can provide a more detailed understanding of the compound's systemic effects. For instance, if the network is enriched in proteins involved in apoptosis or cell cycle regulation, it would suggest a potential anticancer mechanism.

Advanced Analytical Characterization Techniques for Research Materials

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the precise molecular structure of newly synthesized compounds. By probing the interactions of molecules with electromagnetic radiation, these methods provide a detailed fingerprint of the compound's atomic and electronic framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. It provides information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H-NMR Spectroscopy: In the proton NMR spectrum of 2-(1,2,4-oxadiazol-3-yl)ethan-1-amine, distinct signals corresponding to each unique proton environment are expected. The ethyl chain protons (-CH₂-CH₂-) would typically appear as two coupled triplets. The methylene (B1212753) group adjacent to the oxadiazole ring (C₃-CH₂ -) is expected to resonate at a downfield position (δ ≈ 3.0-3.5 ppm) due to the electron-withdrawing effect of the heterocycle. The methylene group attached to the amine (CH₂ -NH₂) would likely appear slightly more upfield (δ ≈ 2.8-3.2 ppm). The single proton on the oxadiazole ring (H-5) is anticipated to produce a sharp singlet in the aromatic region of the spectrum (δ ≈ 8.5-9.0 ppm). The amine protons (-NH₂) may appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. For 1,2,4-oxadiazole (B8745197) derivatives, the carbon atoms within the heterocyclic ring are characteristically found at low field. scispace.comresearchgate.net The C-3 carbon, to which the ethylamine (B1201723) group is attached, is expected to resonate in the range of δ ≈ 167-169 ppm, while the C-5 carbon typically appears further downfield, around δ ≈ 174-177 ppm. scispace.com The two methylene carbons of the ethyl chain would be observed at higher field, with the carbon adjacent to the oxadiazole ring appearing at approximately δ ≈ 25-30 ppm and the carbon bonded to the nitrogen atom at δ ≈ 40-45 ppm.

Table 1: Expected NMR Spectral Data for this compound

| Assignment | ¹H-NMR Expected Chemical Shift (δ, ppm) | ¹³C-NMR Expected Chemical Shift (δ, ppm) |

|---|---|---|

| H-5 (Oxadiazole) | ~8.5 - 9.0 (singlet) | - |

| C-5 (Oxadiazole) | - | ~174 - 177 |

| C-3 (Oxadiazole) | - | ~167 - 169 |

| -CH₂- (adjacent to Oxadiazole) | ~3.0 - 3.5 (triplet) | ~25 - 30 |

| -CH₂- (adjacent to Amine) | ~2.8 - 3.2 (triplet) | ~40 - 45 |

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FTIR spectrum of this compound is expected to display several characteristic absorption bands. The primary amine (-NH₂) group typically shows two distinct stretching vibrations in the range of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric N-H stretching. mdpi.com A broad N-H bending vibration is also expected around 1590-1650 cm⁻¹. The aliphatic C-H stretching of the ethyl group will be visible as sharp peaks between 2850 and 3000 cm⁻¹.

The 1,2,4-oxadiazole ring itself contributes a unique set of absorptions. Characteristic bands for the C=N stretching vibration are typically observed in the 1610-1680 cm⁻¹ region. rdd.edu.iqresearchgate.net Furthermore, vibrations associated with the C-O-C linkage within the ring are expected to appear in the fingerprint region, generally between 1000 and 1250 cm⁻¹. rdd.edu.iq

Table 2: Expected FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | Primary Amine | 3300 - 3500 |

| C-H Stretch (aliphatic) | Ethyl Group | 2850 - 3000 |

| C=N Stretch | Oxadiazole Ring | 1610 - 1680 |

| N-H Bend (scissoring) | Primary Amine | 1590 - 1650 |

Mass Spectrometry (MS, EI-MS, High-Resolution Mass Spectrometry (HRMS))

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and can also provide structural information through analysis of fragmentation patterns.

For this compound (C₄H₇N₃O), the monoisotopic mass is 113.0589 Da. In High-Resolution Mass Spectrometry (HRMS), the protonated molecule ([M+H]⁺) would be expected at an m/z of approximately 114.0662. uni.lu This high-accuracy measurement allows for the unambiguous determination of the elemental formula.

Under Electron Ionization (EI-MS), the molecule will fragment in a characteristic manner. The fragmentation of the 1,2,4-oxadiazole ring is a well-documented process, often proceeding through a retro-cycloaddition (RCA) pathway. researchgate.net Additionally, aliphatic amines typically undergo alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.org For this compound, alpha-cleavage would result in the loss of a •CH₂NH₂ radical (mass 30), leading to a significant fragment ion at m/z 83. Another potential fragmentation pathway is the loss of the entire ethylamine side chain, generating a fragment corresponding to the oxadiazole ring.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion / Fragment | Formula | Predicted m/z | Notes |

|---|---|---|---|

| [M]⁺• | C₄H₇N₃O | 113.0589 | Molecular Ion |

| [M+H]⁺ | C₄H₈N₃O | 114.0662 | Protonated Molecule (HRMS) |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating the target compound from starting materials, byproducts, and other impurities, thereby allowing for accurate purity assessment.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile organic compounds. Given the polar nature of the primary amine and the heterocyclic ring, this compound is well-suited for analysis by reversed-phase HPLC. nih.govresearchgate.net

A typical method would employ a C18 stationary phase with a gradient elution mobile phase consisting of water and a polar organic solvent like acetonitrile (B52724) or methanol. To ensure good peak shape and reproducibility for the basic amine, an acidic modifier such as formic acid or trifluoroacetic acid is commonly added to the mobile phase. mdpi.com This suppresses the ionization of free silanol (B1196071) groups on the silica-based column and protonates the analyte, leading to sharper peaks. Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) can be employed, which uses a polar stationary phase and a mobile phase with a high organic solvent content, offering a different selectivity for separating highly polar compounds.

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) for Complex Mixture Analysis

The coupling of liquid chromatography with high-resolution mass spectrometry (LC-HRMS) provides a powerful analytical platform for the analysis of complex mixtures, such as those encountered during synthesis development and impurity profiling. mdpi.comnih.gov The LC system separates the individual components of the mixture, which are then introduced into the HRMS for detection. researchgate.net

This technique offers two key advantages. Firstly, it allows for the confident identification of the target compound even in the presence of co-eluting impurities, based on its accurate mass. Secondly, it enables the tentative identification of unknown impurities by determining their elemental compositions from their high-resolution mass data. jfda-online.com The fragmentation data obtained from tandem MS experiments (LC-HRMS/MS) can further aid in the structural elucidation of these related substances. nih.gov This comprehensive analysis is crucial for understanding reaction pathways and controlling the quality of the final research material.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. numberanalytics.comazom.com The method is founded on the principle of X-ray diffraction, where a beam of X-rays is directed at a single crystal. numberanalytics.com The electrons of the atoms within the crystal scatter the X-rays, producing a unique diffraction pattern of spots of varying intensities. azom.comazolifesciences.com By analyzing the positions and intensities of these diffracted spots, researchers can calculate a three-dimensional map of the electron density within the crystal, and from this, determine the exact positions of the atoms, as well as the bond lengths and angles connecting them. nih.gov This technique provides unambiguous insight into the molecule's conformation, stereochemistry, and packing within the crystal lattice. numberanalytics.comnih.gov

While a specific crystal structure for this compound is not publicly available in the reviewed literature, the technique is widely applied to substituted oxadiazole derivatives and other nitrogen heterocycles to elucidate their solid-state structures. nih.govresearchgate.netnih.gov For instance, single-crystal X-ray diffraction analysis of related heterocyclic compounds reveals critical structural information, such as the planarity of the ring systems, the conformation of substituents, and the nature of intermolecular interactions like hydrogen bonding, which stabilize the crystal structure.

The data obtained from such an analysis is highly detailed. A representative example of crystallographic data for a related heterocyclic compound, 5-(4-pyridyl)-1,3,4-oxadiazole-2(3H)-thione, illustrates the type of information that can be obtained.

| Parameter | Value |

|---|---|

| Chemical Formula | C7H5N3OS |

| Crystal System | Monoclinic |

| Space Group | P2(1)/n |

| a (Å) | 4.7946(15) |

| b (Å) | 13.775(4) |

| c (Å) | 11.722(4) |

| β (°) | 96.557(5) |

| Volume (Å3) | 769.1(4) |

| Z (Molecules per unit cell) | 4 |

Advanced Techniques for Investigating Nitrogen Heterocycles (e.g., Energy-Resolved Mass Spectrometry)

Advanced mass spectrometry (MS) techniques are indispensable tools for the structural elucidation of unknown compounds, including nitrogen heterocycles. nih.gov These methods involve ionizing molecules and then separating the resulting ions based on their mass-to-charge (m/z) ratio. nih.gov Electron ionization (EI) mass spectrometry is a classic and widely used technique that provides detailed structural information through the analysis of fragmentation patterns. researchgate.netnih.gov In EI-MS, high-energy electrons bombard the molecule, leading to the formation of a molecular ion and numerous fragment ions in a reproducible manner. nih.gov The resulting mass spectrum serves as a molecular fingerprint, allowing for identification and structural characterization. nih.gov

The study of 1,2,4-oxadiazoles under mass spectrometric conditions, particularly using electron impact, has been a subject of considerable research. nih.gov The fragmentation of the 1,2,4-oxadiazole ring is characteristic and provides significant structural clues. researchgate.net The inherent weakness of the N–O bond in the heterocyclic ring often directs the initial fragmentation pathways. researchgate.netosi.lv A primary fragmentation process for substituted 1,2,4-oxadiazoles involves the cleavage of the heterocyclic ring. researchgate.net For example, studies on 3,5-diphenyl-1,2,4-oxadiazole (B189376) have shown that the main fragmentation process involves the cleavage of the ring at the 1-5 (O–N) and 3-4 (C–N) bonds. researchgate.net This type of fragmentation is typical for 1,2,4-oxadiazole systems under electron impact. researchgate.net

The specific substituents on the oxadiazole ring at the C3 and C5 positions significantly influence the resulting fragmentation patterns, making mass spectrometry a powerful tool for isomer differentiation and structural confirmation of compounds like this compound. researchgate.net

| Fragmentation Pathway | Description | Resulting Fragments |

|---|---|---|

| Pathway A | Cleavage of O(1)–N(2) and C(3)–C(α) bonds | [R1CN]+ and [R2CO]+ ions |

| Pathway B | Cleavage of O(1)–C(5) and C(3)–N(4) bonds | [R1CNO]+ and [R2CN]+ ions |

| Pathway C | Cleavage of N(2)–C(3) and N(4)–C(5) bonds | [R1C]+, [NCN]+, and [R2CO]+ ions |

| Pathway D | Cleavage of O(1)-N(2) and N(4)-C(5) bonds | [R1CN]+ and [R2CNO]+ ions |

Note: R1 and R2 represent the substituents at the C3 and C5 positions of the 1,2,4-oxadiazole ring, respectively.

Research Landscape, Trends, and Future Academic Prospects of 2 1,2,4 Oxadiazol 3 Yl Ethan 1 Amine

Current Research Trends in Oxadiazole-Based Heterocycles and Amines

The 1,2,4-oxadiazole (B8745197) nucleus is a prominent five-membered heterocycle that has garnered substantial attention in medicinal chemistry. nih.gov Its derivatives are known to exhibit a wide spectrum of biological activities, making them a focal point for drug discovery programs. nih.govdoaj.org Current research trends indicate a strong focus on several therapeutic areas.

One of the most explored areas is oncology . Numerous studies have reported the synthesis of 1,2,4-oxadiazole derivatives with potent anticancer activity against various human cancer cell lines, including breast (MCF-7), lung (A549), melanoma (A-375), and prostate (DU-145). nih.govresearchgate.netnih.gov These compounds often function as apoptosis inducers or inhibitors of key enzymes involved in cancer progression. nih.govmdpi.com

Another significant trend is the development of agents targeting the central nervous system (CNS) . Researchers have designed 1,2,4-oxadiazole-based molecules with potential applications in treating neurodegenerative diseases like Alzheimer's. nih.govrsc.org These compounds have shown inhibitory activity against enzymes such as acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B), which are key targets in Alzheimer's therapy. nih.govrsc.org

Furthermore, the scaffold is being actively investigated for its antimicrobial and antiviral properties. nih.govchim.it Derivatives have been developed that show activity against drug-resistant pathogens and viruses. For instance, recent research has focused on 1,2,4-oxadiazole derivatives as inhibitors of SARS-CoV-2 papain-like protease (PLpro), a crucial enzyme in the viral life cycle. ipbcams.ac.cn The inherent stability and diverse functionality of the oxadiazole ring make it a valuable template for creating new anti-infective agents.

The amine functional group, as seen in 2-(1,2,4-oxadiazol-3-yl)ethan-1-amine, provides a critical anchor for structural modification, allowing for the synthesis of diverse compound libraries to explore these therapeutic areas.

Interdisciplinary Research Avenues in Chemical Biology and Medicinal Chemistry

The 1,2,4-oxadiazole ring is frequently employed as a bioisostere for amide and ester groups. mdpi.comresearchgate.netresearchgate.net This strategy is a cornerstone of modern medicinal chemistry, where replacing metabolically labile functional groups with more stable mimics can significantly improve a drug candidate's pharmacokinetic profile, such as its metabolic stability and oral bioavailability. nih.govmdpi.comchim.it This bioisosteric replacement is a key interdisciplinary avenue where synthetic chemistry directly informs drug design and development.

In chemical biology, 1,2,4-oxadiazole derivatives are utilized as chemical probes to investigate biological pathways and validate new drug targets. By designing molecules that selectively inhibit specific enzymes or modulate receptor activity, researchers can dissect complex cellular processes. Examples of targeted enzymes include:

Sirtuin 2 (Sirt2) nih.gov

Carbonic Anhydrases (CAs) mdpi.com

Epidermal Growth Factor Receptor (EGFR) and BRAFV600E kinases frontiersin.org

Histone Deacetylases (HDACs) mdpi.com

The development of these targeted inhibitors often involves a combination of synthetic chemistry, biological assays, and computational modeling, showcasing the interdisciplinary nature of the field. nih.gov The this compound scaffold serves as an excellent starting point for creating such probes, with the ethylamine (B1201723) moiety providing a convenient point for attaching various pharmacophores or reporter tags.

Analysis of the Patent Landscape and its Intersections with Academic Literature

The patent landscape for 1,2,4-oxadiazole derivatives is extensive and reflects the therapeutic potential recognized by the pharmaceutical industry. researchgate.netnih.gov A review of patents from 2013 to 2021 highlights the broad range of applications, from oncology and neuroprotection to metabolic disorders. nih.gov This industrial interest is often built upon foundational discoveries published in academic literature, demonstrating a clear link between academic research and commercial drug development. Marketed drugs such as Ataluren and Zibotentan contain the 1,2,4-oxadiazole scaffold, underscoring its pharmaceutical relevance. researchgate.netnih.gov

Analysis of patent filings reveals several research hotspots for 1,2,4-oxadiazole-containing compounds. A significant number of patents focus on the modulation of various receptors, which are key targets for a wide range of diseases. nih.gov

Table 1: Patented Receptor Targets for 1,2,4-Oxadiazole Derivatives An interactive data table based on the data in the text.

| Receptor Target | Therapeutic Area |

| Muscarinic M4 Receptor Agonists | Neurological Disorders |

| Sphingosine-1-phosphate (S1P1) Receptor Modulators | Autoimmune Diseases |

| Somatostatin Receptor 5 (SSTR5) Antagonists | Metabolic Disorders |

| Orexin Type-2 Receptor Agonists | Sleep Disorders |

| Liver X Receptor (LXR) Agonists | Cardiovascular/Metabolic Diseases |

Source: Expert Opinion on Therapeutic Patents, 2022. nih.gov

Innovation dynamics observed in the patent data show a trend towards developing multi-target agents and compounds with improved selectivity and safety profiles. The versatility of the 1,2,4-oxadiazole core allows for fine-tuning of physicochemical properties to achieve desired target engagement and pharmacokinetic characteristics.

The journey of a 1,2,4-oxadiazole derivative from a laboratory curiosity to a clinical candidate exemplifies the bridge between academic and translational research. Fundamental academic work often involves the discovery of novel synthetic routes or the initial identification of a biological activity. chim.it For example, academic labs might first report that a series of oxadiazoles (B1248032) shows promising in vitro anticancer activity. nih.govresearchgate.net

Translational research then takes these initial findings and aims to develop them into viable therapies. This involves extensive structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as detailed preclinical evaluation of metabolic stability, bioavailability, and in vivo efficacy in animal models. chim.itipbcams.ac.cnnih.gov The successful development of potent and orally bioavailable 1,2,4-oxadiazole-based inhibitors for various targets is a testament to this effective translation. chim.itipbcams.ac.cn

Emerging Methodologies in Chemical Synthesis and Biological Evaluation

Advances in both chemical synthesis and biological evaluation are accelerating research in the field of 1,2,4-oxadiazoles.

In chemical synthesis , there is a move towards more efficient and environmentally friendly methods. nih.gov Traditional multi-step syntheses are being replaced by modern approaches that offer higher yields and simpler purification. nih.govresearchgate.net

Table 2: Modern Synthetic Methodologies for 1,2,4-Oxadiazoles An interactive data table based on the data in the text.

| Methodology | Description | Advantages |

| One-Pot Synthesis | Combines multiple reaction steps into a single procedure without isolating intermediates. nih.govresearchgate.net | Increased efficiency, reduced waste, time-saving. |

| Microwave-Assisted Synthesis | Uses microwave irradiation to rapidly heat reactions. nih.govresearchgate.net | Drastically reduced reaction times, often improved yields. |

| Solid-Phase Synthesis | Conducts reactions on a solid polymer support, facilitating purification. researchgate.net | Amenable to high-throughput synthesis and library generation. |

| Green Chemistry Approaches | Employs safer solvents, catalysts, and reaction conditions to minimize environmental impact. nih.gov | Sustainability, improved safety. |

Source: European Journal of Medicinal Chemistry, 2025; Pharmaceuticals, 2020. nih.govresearchgate.net

In biological evaluation , high-throughput screening (HTS) methods allow for the rapid assessment of large compound libraries against specific biological targets. Alongside experimental assays, computational methods play an increasingly crucial role. nih.govMolecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling are used to predict how compounds will interact with their targets, guiding the design of more potent and selective molecules and helping to rationalize experimental results. nih.govnih.govnih.gov

Outlook for Future Academic Research on this compound as a Core Structure for Chemical Exploration

The this compound scaffold is poised for significant future academic exploration. Its structure combines the proven benefits of the 1,2,4-oxadiazole ring—metabolic stability and versatile biological activity—with a reactive primary amine handle. This amine group is a key feature, providing a straightforward point of diversification for building large and structurally diverse chemical libraries.

Future research is likely to proceed along several key lines:

Scaffold Decoration: The primary amine can be readily acylated, alkylated, or used in reductive amination reactions to append a wide variety of functional groups and pharmacophores. This will allow for the systematic exploration of the chemical space around the core structure to identify novel bioactive compounds.

Fragment-Based Drug Discovery (FBDD): The title compound itself can be considered a valuable fragment. In FBDD campaigns, it could be used as a starting point for growing or linking fragments to design potent inhibitors for new and challenging biological targets.

Development of Covalent Probes: The ethylamine side chain could be modified to incorporate a reactive "warhead," transforming the scaffold into a covalent inhibitor. Such probes are powerful tools for target identification and validation in chemical biology.

Application in Novel Therapeutic Areas: While oncology and neurology are well-established areas, the versatility of the scaffold makes it a promising candidate for exploring other diseases, such as inflammatory, metabolic, and rare genetic disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.